Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridone and methyl acrylate.
Formation of Intermediate: The first step involves the reaction of 4-pyridone with methyl acrylate under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the desired position.
Esterification: Finally, the esterification reaction is carried out to form the methyl ester group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate: Similar structure with a pyrimidine ring instead of a pyridine ring.
Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate: Contains an indole ring and a hydroxyl group.
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: Features a nitro group and a methoxybenzoate ester.
Uniqueness
Methyl (3S)-3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its pyridine ring and amino acid derivative structure make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6/h2-4,7H,5,10H2,1H3,(H,11,12) |
InChI Key |
LGCIBTRJQICHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=O)NC=C1)N |
Origin of Product |
United States |
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